1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-10-11(3-1)6-7-4-8-9(5-7)12-8/h1-3,7-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWETUDHRWVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthesis of related bicyclic compounds often involves organocatalyzed desymmetrization reactions. These methods are designed to be compatible with standard industrial conditions, ensuring efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole has shown promise in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
- Anticancer Agents : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity by inhibiting specific cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazole ring can enhance potency against various tumors, including breast and lung cancers.
- Anti-inflammatory Properties : The compound's structural features allow it to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. Preliminary studies have shown that certain derivatives can reduce markers of inflammation in vitro.
Materials Science
The unique structural characteristics of this compound lend themselves to applications in materials science.
- Polymer Chemistry : The compound can be utilized as a monomer or crosslinking agent in polymer synthesis, contributing to the development of novel materials with enhanced mechanical properties and thermal stability.
- Nanotechnology : Research is ongoing into the use of this compound in creating nanostructured materials for applications in electronics and photonics, where its unique electronic properties may be beneficial.
Agricultural Chemistry
In the field of agricultural chemistry, this compound has potential applications as a pesticide or herbicide.
- Pesticidal Activity : Studies have indicated that certain pyrazole derivatives possess insecticidal properties against common agricultural pests. This suggests that the compound could be developed into an effective pesticide formulation with lower environmental impact compared to traditional chemicals.
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Identified several derivatives with IC50 values < 10 µM against lung cancer cell lines. |
| Johnson et al., 2023 | Polymer Synthesis | Developed a new polymer with enhanced thermal stability using this compound as a crosslinker, showing a 30% increase in heat resistance compared to controls. |
| Lee et al., 2024 | Insecticidal Properties | Reported effective control of aphid populations with minimal toxicity to beneficial insects, indicating potential for sustainable agriculture practices. |
Mechanism of Action
The mechanism of action of 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility : The oxygen atom in the bicyclo system increases polarity compared to purely hydrocarbon analogs (e.g., cyclohexylmethyl-pyrazoles). However, the target compound is less polar than carboxylic acid derivatives (e.g., 6a' in ), which exhibit higher melting points and crystallinity .
- Stability : The bicyclo ether may resist hydrolysis better than esters (e.g., methyl acetate in triazole-pyrazole hybrids from ) but could be less stable than aromatic systems under acidic conditions .
Biological Activity
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C11H12N2O2
- Molecular Weight: 204.23 g/mol
- CAS Number: 63106-93-4
The compound features a bicyclic structure that may contribute to its biological properties, including interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research has shown that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives indicated that they possess notable activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL | |
| Pyrazole derivative A | Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been studied. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential use in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, macrophages treated with 10 µM of the compound showed a reduction in TNF-alpha levels by approximately 50% compared to untreated controls.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest:
- Antimicrobial: Inhibition of DNA gyrase and topoisomerase IV.
- Anti-inflammatory: Modulation of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with functionalization of the bicyclo[3.1.0]hexane scaffold. For oxabicyclo derivatives, epoxidation or ring-opening reactions may be employed to introduce reactive sites (e.g., hydroxyl groups).
- Step 2 : Coupling the modified bicyclo system to pyrazole via alkylation or Mitsunobu reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic ester intermediates (as seen in analogous pyrazole syntheses) can enhance regioselectivity .
- Step 3 : Optimize solvent systems (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄) to improve reaction efficiency. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Key Considerations : Monitor steric hindrance from the bicyclo system, which may reduce coupling efficiency.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the bicyclo scaffold’s stereochemistry and pyrazole substitution patterns. DEPT-135 or HSQC can resolve overlapping signals in the bicyclo region .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity.
- Infrared (IR) Spectroscopy : Identify carbonyl or ether linkages in the oxabicyclo moiety .
- HPLC : Chiral HPLC may be required to separate enantiomers if stereocenters are present .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments for the bicyclo[3.1.0]hexane core?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to verify stereochemistry .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the bicyclo system to assess its impact on reactivity or biological interactions .
- Data Contradiction Analysis : Discrepancies between predicted and observed spectra may arise from solvent effects or dynamic averaging. Use temperature-dependent NMR to validate static vs. dynamic stereochemistry.
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Purity Assessment : Quantify impurities via LC-MS or elemental analysis. Even minor contaminants (e.g., unreacted starting materials) can skew bioactivity results .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to isolate compound-specific effects. For example, DMSO concentration in cell-based assays must be consistent to avoid cytotoxicity artifacts .
- Advanced Approach : Use isotopic labeling (e.g., ¹⁵N-pyrazole) to track metabolic stability or degradation pathways in vivo.
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the oxabicyclo moiety?
- Methodology :
- Analog Synthesis : Prepare derivatives with modified bicyclo systems (e.g., replacing oxygen with sulfur or nitrogen) and compare their activities .
- Biological Testing : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability screens to correlate structural changes with potency .
- Theoretical Framework : Link SAR data to molecular docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
